
An In-depth Technical Guide to the Crystal
Structure of Hexagonal Ti5Si3

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Titanium silicide (Ti5Si3)

Cat. No.: B078168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hexagonal crystal structure of

Titanium Silicide (Ti5Si3), a material of significant interest for high-temperature structural

applications due to its exceptional properties. This document details its crystallographic data,

physical and chemical properties, experimental protocols for its synthesis and characterization,

and the influence of alloying elements.

Core Crystal Structure Properties
Titanium silicide (Ti5Si3) crystallizes in a hexagonal structure, which is crucial to its unique

set of properties including a high melting point, low density, and excellent oxidation resistance.

[1] The crystallographic details are summarized in the table below.
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Property Value Reference(s)

Crystal System Hexagonal [2]

Space Group P6₃/mcm (No. 193) [1][2][3]

Lattice Parameters a = 7.45 Å, c = 5.12 Å [2]

a = 0.7460 nm, c = 0.5151 nm [3]

Atomic Positions Ti (1) at 4d: (1/3, 2/3, 0) [2]

Ti (2) at 6g: (0.250325, 0, 1/4) [2]

Si at 6g: (0.60784, 0, 1/4) [2]

Coordination Environment
Ti²⁺ is bonded to five Si⁴⁻

atoms.[2]
[2]

Ti³⁺ is bonded to six Si⁴⁻

atoms.[2]
[2]

Si⁴⁻ has a 9-coordinate

geometry with Ti atoms.[2]
[2]

Physical and Chemical Properties
The hexagonal structure of Ti5Si3 imparts a range of desirable physical and chemical

properties, making it a candidate for applications in aerospace and as a reinforcing phase in

composites.
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Property Value Reference(s)

Density 4.32 g/cm³ [1]

Melting Point 2130 °C [1]

Hardness 970 HV

Young's Modulus 256 ± 10 GPa

Shear Modulus 103 ± 5 GPa

Bulk Modulus 125 ± 8 GPa

Oxidation Resistance Notable up to 1000 °C [1]

Formation Enthalpy -0.750 eV/atom (experimental) [3]

-0.758 eV/atom (calculated) [3]

Experimental Protocols
The synthesis and characterization of Ti5Si3 are critical for obtaining desired properties and

understanding its behavior. Below are detailed methodologies for common experimental

procedures.

Synthesis of Hexagonal Ti5Si3
Several methods are employed for the synthesis of Ti5Si3, with arc melting and powder

metallurgy being the most common.

3.1.1. Arc Melting

This technique is used to produce high-purity, bulk Ti5Si3.

Precursor Materials: High-purity titanium (Ti) and silicon (Si) pieces or powders.

Stoichiometry: A Ti:Si atomic ratio of 5:3 is weighed.

Furnace Preparation: The arc melting chamber is evacuated to a high vacuum and then

backfilled with a high-purity inert gas, typically argon, to prevent oxidation.
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Melting Process: A high electric current is used to generate an arc between a non-

consumable tungsten electrode and the raw materials placed in a water-cooled copper

hearth. The material is melted and re-melted several times to ensure homogeneity.

Homogenization: The resulting ingot is often sealed in a quartz tube under vacuum and

annealed at a high temperature (e.g., 1000-1200 °C) for an extended period (e.g., 24-72

hours) to ensure a uniform single phase.

3.1.2. Powder Metallurgy

This method is suitable for producing near-net-shape components and composites.

Powder Preparation: High-purity Ti and Si powders are mixed in a 5:3 atomic ratio.

Milling (Optional): The powder mixture can be mechanically alloyed in a high-energy ball mill

to promote solid-state reactions and create nanocrystalline structures.

Compaction: The powder is uniaxially or isostatically pressed into a green body of the

desired shape.

Sintering: The green body is sintered at high temperatures (e.g., 1200-1500 °C) in a vacuum

or inert atmosphere. This can be done through conventional sintering, or more advanced

techniques like Self-propagating High-temperature Synthesis (SHS) or Spark Plasma

Sintering (SPS).

Characterization of Hexagonal Ti5Si3
A multi-technique approach is necessary for a thorough characterization of the synthesized

Ti5Si3.

3.2.1. X-ray Diffraction (XRD)

XRD is the primary tool for phase identification and crystal structure analysis.

Sample Preparation: The synthesized material is ground into a fine powder to ensure

random orientation of the crystallites.

Instrumentation: A powder diffractometer with a Cu Kα radiation source is commonly used.
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Data Collection: The diffraction pattern is typically collected over a 2θ range of 20° to 80°

with a small step size.

Analysis: The resulting diffraction peaks are compared with standard diffraction patterns

(e.g., from the ICDD database) to confirm the presence of the hexagonal Ti5Si3 phase and

to determine lattice parameters.

3.2.2. Scanning Electron Microscopy (SEM)

SEM is used to examine the microstructure, morphology, and elemental composition.

Sample Preparation: Bulk samples are mounted in a conductive resin, ground, and polished

to a mirror finish. The samples are then cleaned ultrasonically.

Imaging: A secondary electron (SE) or backscattered electron (BSE) detector is used to

obtain images of the sample surface. BSE imaging is particularly useful for distinguishing

between different phases based on atomic number contrast.

Elemental Analysis: Energy-dispersive X-ray spectroscopy (EDS) is used to determine the

elemental composition of different phases within the microstructure.

Visualizations
Experimental Workflow for Ti5Si3 Synthesis and
Characterization
Caption: Experimental workflow for the synthesis and characterization of Ti5Si3.

Influence of Alloying Elements on the Properties of
Ti5Si3
Caption: Influence of common alloying elements on the properties of Ti5Si3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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